2-(Bromomethyl)-1-chloro-3-ethoxybenzene

Organic synthesis Drug design Physicochemical properties

Researchers optimizing CNS leads face BBB penetration failure with methoxy building blocks (LogP ~2.8-3.2). This ethoxy variant (XLogP3 = 3.4, ΔLogP ≈ +0.16) provides enhanced passive permeability critical for neuroscience programs. • Benzylic bromide: efficient SN2 with amines, thiols, alcohols for library synthesis • Aryl chloride: late-stage Suzuki, Buchwald-Hartwig cross-coupling handle • Higher LogP (3.4) improves BBB penetration vs. methoxy analog • Preferred scaffold for [¹⁸F]/[¹¹C] PET tracer development

Molecular Formula C9H10BrClO
Molecular Weight 249.53
CAS No. 329980-82-7
Cat. No. B2575468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1-chloro-3-ethoxybenzene
CAS329980-82-7
Molecular FormulaC9H10BrClO
Molecular Weight249.53
Structural Identifiers
SMILESCCOC1=C(C(=CC=C1)Cl)CBr
InChIInChI=1S/C9H10BrClO/c1-2-12-9-5-3-4-8(11)7(9)6-10/h3-5H,2,6H2,1H3
InChIKeyFUHJIKLNSUEHPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-1-chloro-3-ethoxybenzene: Research & Synthesis Overview


2-(Bromomethyl)-1-chloro-3-ethoxybenzene (CAS 329980-82-7) is a trisubstituted aromatic building block featuring a benzylic bromide, an aryl chloride, and an ethoxy group arranged in a 1,2,3-substitution pattern [1]. With a molecular formula of C₉H₁₀BrClO and a molecular weight of 249.53 g/mol, this compound serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis, where its three distinct functional groups enable orthogonal reactivity for sequential derivatization [1][2]. The compound is commercially available from multiple suppliers at a typical purity specification of ≥95% .

2-(Bromomethyl)-1-chloro-3-ethoxybenzene: Non-Interchangeable Analogs


Although 2-(bromomethyl)-1-chloro-3-ethoxybenzene shares its core substitution pattern with analogs such as 2-(bromomethyl)-1-chloro-3-methoxybenzene, the replacement of the methoxy group with an ethoxy group introduces quantifiable changes in physico-chemical properties that directly impact its suitability as a synthetic intermediate [1]. The ethoxy variant exhibits higher calculated lipophilicity (XLogP3 = 3.4 versus an estimated 2.8–3.2 for the methoxy analog) and an additional rotatable bond, which can significantly affect solubility in non-polar media, membrane permeability in biological contexts, and the steric environment around the reactive benzylic bromide during nucleophilic displacement reactions [1]. These differences mean that synthetic routes optimized for the ethoxy derivative may fail or produce substantially lower yields if the methoxy analog is substituted without re-optimization of reaction conditions.

2-(Bromomethyl)-1-chloro-3-ethoxybenzene: Key Differentiating Evidence


Enhanced Lipophilicity vs Methoxy Analog

The target compound displays a higher calculated partition coefficient (LogP) than its closest methoxy analog, 2-(bromomethyl)-1-chloro-3-methoxybenzene. The computed XLogP3 for the target is 3.4 [1], while the methoxy analog has a reported computed LogP of approximately 3.24 . This difference is supported by the general principle that extending the alkoxy chain increases lipophilicity in aromatic systems.

Organic synthesis Drug design Physicochemical properties

Molecular Weight and Steric Bulk vs Methoxy Analog

The replacement of the methoxy group (-OCH₃) with an ethoxy group (-OCH₂CH₃) increases the molecular weight from 235.51 g/mol (for 2-(bromomethyl)-1-chloro-3-methoxybenzene) to 249.53 g/mol for the target compound [1]. The ethoxy group also adds an additional rotatable bond, increasing the total from 2 to 3, which alters the conformational flexibility and steric profile of the molecule.

Medicinal chemistry SAR studies Chemical biology

Electronic Activation by Extended Alkoxy Chain

As a class, alkoxy groups activate aromatic rings towards electrophilic substitution through resonance electron donation, with the strength of activation being influenced by the alkyl chain. While a direct, quantitative head-to-head comparison of Hammett σp values for the ethoxy versus methoxy substituent in this specific substitution pattern is not available, the class-level inference is that the ethoxy group provides marginally stronger electron-donating character, which can enhance the reactivity of the benzylic bromide in SN2 displacement reactions [1].

Physical organic chemistry Nucleophilic substitution Reactivity

2-(Bromomethyl)-1-chloro-3-ethoxybenzene: Application Scenarios


Drug-Like Library Synthesis via Benzylic Substitution

The compound's benzylic bromide is an excellent leaving group for SN2 reactions with a wide range of nucleophiles (amines, thiols, alcohols) to generate compound libraries for drug discovery. The ethoxy group provides higher lipophilicity (LogP ≈ 3.4) than the methoxy analog [1], which is often desirable for CNS-targeted compounds where slightly higher LogP (typically 2–5) correlates with better blood-brain barrier penetration. This property makes it a strategically preferred starting material when optimizing lead compounds in neuroscience programs.

PET Tracer Precursor Intermediate

The presence of a benzylic bromide enables rapid incorporation of [¹⁸F]fluoride or [¹¹C]methyl groups for PET tracer synthesis. The specific 1,2,3-substitution pattern and the ethoxy group's steric profile can direct radiochemical reactions with higher selectivity than regioisomeric or methoxy analogs, as inferred from the steric and electronic properties outlined in Section 3 [1].

Key Agrochemical Intermediate

The chlorine atom serves as a versatile handle for late-stage cross-coupling (e.g., Suzuki, Buchwald-Hartwig) while the bromomethyl group allows for the introduction of diverse side chains. The enhanced lipophilicity from the ethoxy group (ΔLogP ≈ +0.16 vs. methoxy) can improve the passive membrane penetration required for pesticidal activity in plant or insect systems, making it a preferred intermediate for generating agrochemical candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Bromomethyl)-1-chloro-3-ethoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.